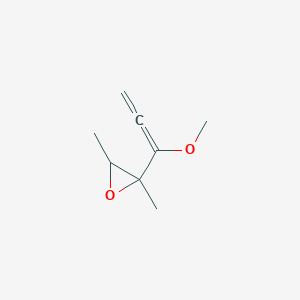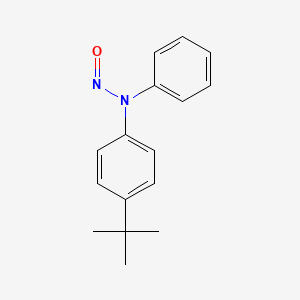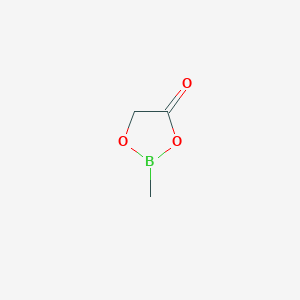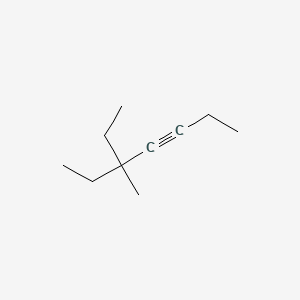
2-(1-Methoxypropadienyl)-2,3-dimethyloxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Methoxypropadienyl)-2,3-dimethyloxirane is an organic compound with a unique structure that includes an oxirane ring and a methoxypropadienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methoxypropadienyl)-2,3-dimethyloxirane typically involves the reaction of propylene oxide with methanol in the presence of a catalyst. One common method uses a racemic catalyst comprising a metal atom complexed by an asymmetric tetradentate ligand, which ensures high selectivity and yield . The reaction conditions often include a temperature range of 50-100°C and a pressure of 1-5 atm.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalyst systems allows for efficient production with minimal by-products. The process involves the addition of methanol to propylene oxide in the presence of a catalyst, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methoxypropadienyl)-2,3-dimethyloxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding epoxides and ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different ethers and alcohols
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium at room temperature.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst at 25-50°C.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) at 60-80°C.
Major Products Formed
Oxidation: Epoxides and ketones.
Reduction: Diols.
Substitution: Ethers and alcohols.
Scientific Research Applications
2-(1-Methoxypropadienyl)-2,3-dimethyloxirane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biological indicator and in the synthesis of bioactive compounds.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized as a solvent and antifreeze agent in various industrial processes
Mechanism of Action
The mechanism of action of 2-(1-Methoxypropadienyl)-2,3-dimethyloxirane involves its interaction with molecular targets through its reactive oxirane ring. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. The methoxypropadienyl group can also participate in conjugation reactions, affecting the compound’s overall reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
2-Methoxypropene: An ether with similar reactivity but different applications.
1-Methoxy-2-propanol: A glycol ether used as a solvent and antifreeze agent.
Propylene glycol methyl ether: Another glycol ether with wide industrial applications
Uniqueness
2-(1-Methoxypropadienyl)-2,3-dimethyloxirane is unique due to its combination of an oxirane ring and a methoxypropadienyl group, which imparts distinct reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its use in diverse scientific research areas highlight its versatility and importance.
Properties
CAS No. |
61186-72-9 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
InChI |
InChI=1S/C8H12O2/c1-5-7(9-4)8(3)6(2)10-8/h6H,1H2,2-4H3 |
InChI Key |
COPKEVRTDUDRJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(O1)(C)C(=C=C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Nitro-N-[(pyridin-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B14596173.png)
![4-Methoxy-6-[2-(thiophen-2-yl)ethyl]-2H-pyran-2-one](/img/structure/B14596176.png)
![Dipropyl [2-(ethylsulfanyl)ethenyl]phosphonate](/img/structure/B14596189.png)
![Benzo[b]thiophene, 2,3-dihydro-2,5-dimethyl-6-nitro-, 1,1-dioxide](/img/structure/B14596200.png)
![4-{2-[2-(2-Phenylethenyl)phenyl]ethenyl}-1,1'-biphenyl](/img/structure/B14596207.png)


methanone](/img/structure/B14596231.png)

![9a-Hydroxy-3-oxo-2-(propan-2-yl)octahydro[1,3]oxazolo[3,2-a]azepine-2-carbohydrazide](/img/structure/B14596240.png)
![3-Methyl[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14596259.png)
![Benzamide, N-[2-methyl-1-[(phenylamino)carbonyl]-1-propenyl]-](/img/structure/B14596261.png)
